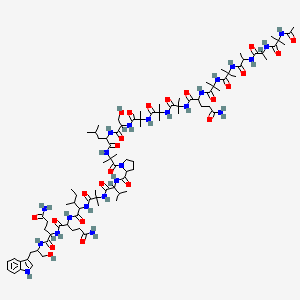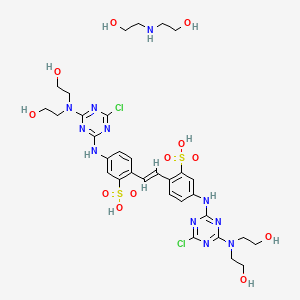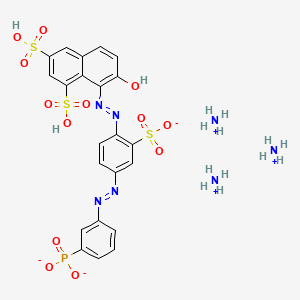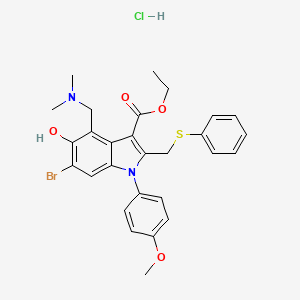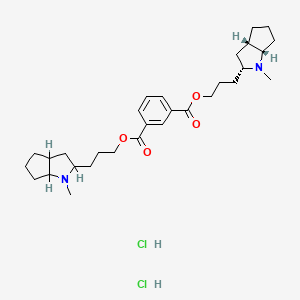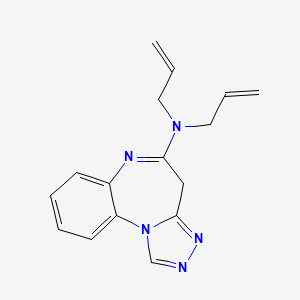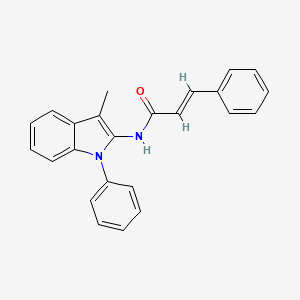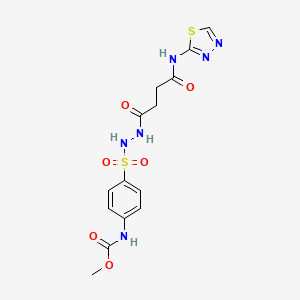
4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azido group, hydroxyl groups, and a pyrrolo-pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo-pyrimidine core, followed by the introduction of the azido group and hydroxyl groups through specific reagents and conditions. Common reagents used in these steps include azides, hydroxylating agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the azido group may produce primary amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules. The azido group, in particular, can be used in bioorthogonal chemistry for labeling and tracking biological processes.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a precursor for other valuable chemicals.
作用机制
The mechanism by which 4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide exerts its effects would depend on its specific interactions with molecular targets. The azido group may participate in click chemistry reactions, while the pyrrolo-pyrimidine core may interact with nucleic acids or proteins, influencing biological pathways.
相似化合物的比较
Similar Compounds
4-Amino-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid: Lacks the azido and hydroxyl groups.
7-(3-Azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine: Lacks the amino and carboxylic acid groups.
Uniqueness
The presence of both the azido group and the hydroxyl groups in the tetrahydrofuran ring, along with the pyrrolo-pyrimidine core, makes this compound unique. These functional groups provide diverse reactivity and potential for various applications.
属性
CAS 编号 |
127880-87-9 |
|---|---|
分子式 |
C12H14N8O4 |
分子量 |
334.29 g/mol |
IUPAC 名称 |
4-amino-7-[(2R,3S,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H14N8O4/c13-9-6-4(10(14)23)1-20(11(6)17-3-16-9)12-7(18-19-15)8(22)5(2-21)24-12/h1,3,5,7-8,12,21-22H,2H2,(H2,14,23)(H2,13,16,17)/t5-,7+,8-,12-/m1/s1 |
InChI 键 |
BCPNQDQDFLHWOD-ADVRJHOBSA-N |
手性 SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N)C(=O)N |
规范 SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)N=[N+]=[N-])N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




